2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which can impart unique chemical properties such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the stringent conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are generally less reactive due to the electron-withdrawing nature of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylboronic acid
Reduction: Corresponding alcohols or hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s derivatives can be used as probes or inhibitors in biological assays.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the coupling partner.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Uniqueness
Compared to its analogs, 2-(2-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. The presence of the dioxaborolane moiety provides a more stable boron center, which is less prone to hydrolysis and oxidation, making it a preferred choice in various synthetic applications.
Properties
Molecular Formula |
C14H17BF4O2 |
---|---|
Molecular Weight |
304.09 g/mol |
IUPAC Name |
2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O2/c1-8-6-9(14(17,18)19)7-10(11(8)16)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 |
InChI Key |
JZQXMPNDHSJHPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.